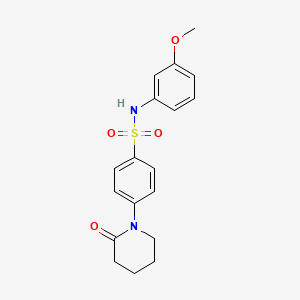
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MPB, is a small molecule inhibitor that has gained interest in scientific research due to its potential as a therapeutic agent. MPB is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that is involved in regulating the pH of the tumor microenvironment. Inhibition of CAIX activity by this compound leads to a decrease in the pH of the tumor microenvironment. This acidic environment inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of CAIX, this compound has been shown to inhibit the activity of other carbonic anhydrases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its specificity for CAIX. This compound has been found to selectively inhibit the activity of CAIX without affecting the activity of other carbonic anhydrases. This specificity makes it an ideal tool for studying the role of CAIX in cancer biology. However, one limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One potential direction is the development of this compound derivatives with improved solubility and potency. Another potential direction is the investigation of this compound as a therapeutic agent for other diseases that are characterized by an acidic microenvironment, such as osteoporosis and rheumatoid arthritis. Additionally, this compound could be used in combination with other anti-cancer agents to enhance their efficacy. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained interest in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit anti-cancer properties by inhibiting the activity of CAIX. This compound has several advantages for lab experiments, including its specificity for CAIX. However, its low solubility in water can make it difficult to work with in certain experiments. There are several future directions for the research of this compound, including the development of this compound derivatives with improved solubility and potency and the investigation of this compound as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with 3-methoxyaniline in the presence of a base. The resulting product is purified through recrystallization to obtain the final product. This method has been reported in various studies and has been found to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-6-4-5-14(13-16)19-25(22,23)17-10-8-15(9-11-17)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGXKVGOGFUVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5171288.png)
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5171292.png)
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5171299.png)
![2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5171310.png)
![(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile](/img/structure/B5171323.png)

![2-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5171339.png)



![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)
